Anhydrodehydroartemisinin

Description

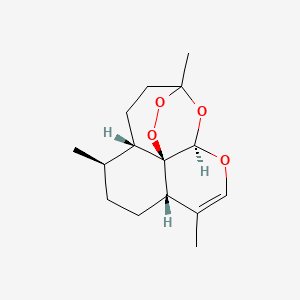

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene |

InChI |

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14?,15+/m1/s1 |

InChI Key |

UKXCIQFCSITOCY-XFJQPHOBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)C |

Canonical SMILES |

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Anhydrodehydroartemisinin

Chemical Pathways for the Synthesis of Anhydrodehydroartemisinin from Precursors

The primary route to this compound involves a two-step transformation from the naturally occurring sesquiterpene lactone, artemisinin (B1665778). The key intermediate in this pathway is dihydroartemisinin (B1670584) (DHA).

The first step is the reduction of the lactone group in artemisinin to a lactol, yielding dihydroartemisinin. This reduction can be selectively achieved using mild hydride-reducing agents. A common laboratory-scale procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at a controlled temperature, typically between 0 and 5 °C. nih.govd-nb.info The reaction is generally stirred for a few hours until completion, which can be monitored by thin-layer chromatography (TLC). d-nb.info The use of granulated NaBH₄ is often preferred to minimize the handling of fine, potentially hazardous dust. d-nb.info An alternative reducing agent that can be employed is diisobutylaluminium hydride (DIBAL). nih.gov The reaction with sodium borohydride is notable because it selectively reduces the lactone while leaving the peroxide bridge, crucial for the compound's biological activity, intact. wikipedia.org

The second step is the dehydration of dihydroartemisinin to form this compound. This reaction involves the removal of a water molecule from the hemiacetal group of DHA, leading to the formation of a double bond within the pyran ring. This transformation is typically acid-catalyzed.

A general reaction scheme is presented below:

Artemisinin → Dihydroartemisinin → this compound

Detailed reaction conditions for the reduction of artemisinin to dihydroartemisinin are summarized in the following table.

| Parameter | Condition | Source |

| Starting Material | Artemisinin | nih.govd-nb.info |

| Reducing Agent | Sodium borohydride (NaBH₄) | nih.govd-nb.info |

| Solvent | Methanol (CH₃OH) | nih.govd-nb.info |

| Temperature | 0–5 °C | nih.govd-nb.info |

| Reaction Time | ~1-3 hours | nih.govd-nb.info |

| Work-up | Neutralization with acid (e.g., acetic acid), precipitation with water | d-nb.info |

The subsequent acid-catalyzed dehydration of dihydroartemisinin yields this compound.

Strategies for the Generation of Novel this compound Analogs and Derivatives

The chemical structure of this compound, while a derivative itself, serves as a template for the synthesis of new analogs with potentially enhanced or novel biological activities. Structural modifications are often focused on preserving the essential peroxide bridge while altering other parts of the molecule. frontiersin.org

One common strategy involves modifications at the C-10 position of the precursor, dihydroartemisinin, which can be extrapolated to this compound chemistry. For instance, the synthesis of ether and ester derivatives of DHA is well-documented. nih.govfrontiersin.org Artemether and arteether (B1665780) are synthesized by reacting DHA with the corresponding alcohol in the presence of an acid catalyst. nih.govgoogle.com Similarly, artesunate (B1665782) is produced by esterifying DHA with succinic anhydride. frontiersin.orgnih.gov These established methods for DHA derivatization provide a blueprint for creating analogous derivatives from this compound, potentially by targeting reactive sites for esterification or etherification.

Another innovative approach is the synthesis of artemisinin dimers, where two artemisinin monomers are linked together. frontiersin.orgfrontiersin.org These dimers can be connected by various linkers, such as alkyl, ether, or ester groups. frontiersin.org This strategy could be applied to this compound to create novel dimeric structures.

Furthermore, the synthesis of hybrid molecules by attaching other pharmacologically active moieties to the this compound scaffold is a viable strategy. For example, researchers have synthesized derivatives of DHA by incorporating thiosemicarbazone moieties, which are known for their diverse biological activities. nih.gov This approach could be adapted to this compound to generate new chemical entities for biological screening.

Examples of derivative classes synthesized from artemisinin precursors include:

Ethers: (e.g., Artemether, Arteether) nih.gov

Esters: (e.g., Artesunate) frontiersin.org

Carbonate derivatives google.com

Thiosemicarbazone derivatives nih.gov

Dimers and Polymers frontiersin.org

Triazolyl artemisinins frontiersin.org

These strategies highlight the versatility of the artemisinin framework for chemical modification and the potential for creating a diverse library of this compound-based compounds for further investigation.

Optimization of Synthetic Yields and Purity for Research Applications

Maximizing the yield and ensuring high purity of this compound and its derivatives are crucial for obtaining reliable data in research applications. Several factors can be controlled to optimize the synthetic process.

For the initial reduction of artemisinin to dihydroartemisinin, the reaction conditions play a significant role in the yield. The amount of the reducing agent, such as NaBH₄, needs to be carefully controlled. Using an excess of the reducing agent can lead to over-reduction and the formation of impurities. wikipedia.org The reaction temperature must be kept low (0–5 °C) to ensure the selective reduction of the lactone without affecting the peroxide bridge. nih.govd-nb.info The duration of the reaction is also a critical parameter that should be monitored, often by TLC, to ensure complete conversion of the starting material while minimizing byproduct formation. d-nb.info The work-up procedure, including the method of neutralization and precipitation, can also impact the final yield and purity of the isolated DHA. d-nb.info

The purification of this compound and its precursors is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

Recrystallization: This method is effective for obtaining highly pure crystalline products. The choice of solvent is critical for successful recrystallization.

Chromatography: Thin-layer chromatography (TLC) is used for monitoring the progress of reactions and for preliminary purity assessment. d-nb.infojapsonline.com For preparative separation, column chromatography is widely employed. nih.govresearchgate.net Different stationary phases (e.g., silica (B1680970) gel) and mobile phase compositions can be used to achieve optimal separation. japsonline.comkhanacademy.org

The use of high-purity starting materials and reagents is a fundamental requirement for achieving high yields of a pure product. nih.gov Impurities in the initial reactants can lead to side reactions and complicate the purification process. For large-scale production, process optimization might involve exploring different catalysts or reaction media to improve efficiency and reduce costs. japsonline.com For instance, one study reported the use of a Ni/TiO₂ catalyst for the hydrogenation of artemisinin to DHA. japsonline.com

Ultimately, a combination of optimized reaction conditions and effective purification strategies is necessary to obtain this compound of sufficient yield and purity for rigorous scientific investigation.

Elucidation of Molecular and Cellular Mechanisms of Action of Anhydrodehydroartemisinin

Investigations into Immune Cell Modulation by Anhydrodehydroartemisinin

This compound (ADART), a derivative of artemisinin (B1665778), demonstrates significant immunomodulatory effects by influencing the differentiation and balance of various T helper (Th) cell subsets. nih.govresearchgate.net Research, particularly in the context of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, has shown that ADART can attenuate disease severity by targeting pro-inflammatory Th1 and Th17 cells. researchgate.netnih.gov

Specifically, ADART has been found to inhibit the differentiation of both Th1 and Th17 cells. researchgate.netresearchgate.net In vitro studies have demonstrated that ADART can partially inhibit Th1 differentiation and almost completely block Th17 differentiation. researchgate.net This leads to a reduction in the infiltration of these pathogenic T cells into the central nervous system and a corresponding decrease in the serum levels of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17A (IL-17A). researchgate.net The regulation of the Th1/Th17 axis is a key mechanism of ADART's therapeutic potential in autoimmune models. nih.govresearchgate.net

While much of the focus has been on Th1 and Th17 cells, the broader family of artemisinin derivatives is known to modulate the balance between various T cell subsets, including Th1, Th2, Th17, and regulatory T cells (Tregs). nih.govresearchgate.net Some derivatives have been shown to increase Treg levels, thereby improving the Treg/Th17 balance, which is crucial for immune homeostasis. nih.govfrontiersin.org

Furthermore, artemisinin and its derivatives can also influence follicular helper T (Tfh) and follicular regulatory T (Tfr) cells. nih.govresearchgate.net These cell types are critical for regulating B cell responses and antibody production within germinal centers. nih.govfrontiersin.org For instance, the derivative artesunate (B1665782) has been shown to suppress pathogenic cytokine production by reducing Tfh cells and enhancing Tfr cells. nih.gov This suggests that the broader class of compounds to which ADART belongs can regulate humoral immunity by altering the Tfh/Tfr balance. nih.govresearchgate.net

Table 1: Effects of this compound on T Helper Cell Subsets

| Cell Subset | Effect of this compound | Key Research Finding | Citation(s) |

|---|---|---|---|

| Th1 | Inhibition of differentiation (partial) | Reduced infiltration of CD4+ IFN-γ+ Th1 cells in the central nervous system and periphery. | researchgate.net |

| Th17 | Inhibition of differentiation (strong) | Almost complete inhibition of Th17 differentiation in vitro; reduced CD4+ IL-17A+ Th17 cells. | researchgate.net |

| Treg | Upregulation (by related compounds) | Other artemisinin derivatives increase Treg levels, improving the Treg/Th17 ratio. | nih.govfrontiersin.org |

| Tfh | Modulation (by related compounds) | Artesunate, a related derivative, reduces Tfh cells. | nih.gov |

| Tfr | Modulation (by related compounds) | Artesunate enhances Tfr cells, helping to regulate the immune response. | nih.gov |

Artemisinin and its derivatives, the class of compounds to which this compound belongs, are recognized for their ability to suppress B cell activation and the subsequent production of antibodies. nih.govfrontiersin.org This activity is a key component of their immunosuppressive properties. researchgate.net The mechanism involves impeding the activation of B cells, which are central to humoral immunity through their differentiation into antibody-secreting plasma cells. nih.govuniba.itakadeum.com

Research indicates that these compounds can interfere with the signaling pathways that govern B cell survival and proliferation. nih.gov For example, artemisinin has been shown to improve symptoms in a mouse model of Sjögren's syndrome by inhibiting a signaling pathway (TRAF6-NF-κB) that is critical for the survival and proliferation of B cells. nih.gov By suppressing B cell activation, these compounds can reduce the production of autoantibodies, which is a key factor in many autoimmune diseases. nih.govfrontiersin.org

This compound and related artemisinin compounds exert immunoregulatory effects by modulating the responses of innate immune cells, including macrophages and dendritic cells (DCs). nih.govresearchgate.net These cells are critical for initiating and shaping adaptive immune responses. nih.govmdpi.comimmunology.org Artemisinin derivatives can influence macrophage polarization, promoting a shift towards the anti-inflammatory M2 phenotype. nih.gov

Artemisinin and its derivatives have been noted to influence the activity of myeloid-derived suppressor cells (MDSCs). researchgate.net MDSCs are a heterogeneous population of immature myeloid cells known for their potent ability to suppress T-cell responses, thereby playing a role in creating an immunosuppressive environment. nih.govimrpress.comnih.gov The interaction between artemisinin-related compounds and MDSCs is part of the broader immunomodulatory effect these substances have on both the adaptive and innate immune systems. researchgate.net

Modulation of Macrophage and Dendritic Cell Responses.

Characterization of Intracellular Signaling Pathway Interactions

A primary molecular mechanism underlying the immunomodulatory effects of this compound and its related compounds is the regulation of the Nuclear Factor-κB (NF-κB) signaling pathway. frontiersin.org The NF-κB pathway is a critical regulator of genes involved in inflammation, immune responses, and cell survival. nih.govfrontiersin.org

Studies have shown that artemisinin derivatives can inhibit the activation of the NF-κB pathway. nih.govfrontiersin.org For instance, this compound has been shown to attenuate experimental autoimmune encephalomyelitis, a therapeutic effect attributed in part to the inhibition of the TLR-4/NF-κB pathway. researchgate.net This inhibition prevents the nuclear translocation of NF-κB, which in turn downregulates the expression of multiple downstream target genes, including those for pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govfrontiersin.org The suppression of NF-κB activation is a central mechanism by which these compounds exert their anti-inflammatory and immunosuppressive effects across various immune cell types. nih.govfrontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of external and internal stimuli, including growth factors, cytokines, and cellular stress. nih.gov These pathways, comprising cascades of protein kinases, play a pivotal role in regulating fundamental cellular activities such as proliferation, differentiation, survival, and apoptosis. nih.gov The three major, well-characterized MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. nih.govwikipedia.org

This compound has been shown to exert its effects by modulating these critical signaling cascades. nih.govresearchgate.net Generally, the ERK pathway is activated by mitogens and growth factors, while the JNK and p38 pathways are responsive to inflammatory cytokines and cellular stressors. wikipedia.org The activation of these pathways involves a three-tiered kinase module, where a MAPKKK activates a MAPKK, which in turn activates a MAPK. researchgate.netkegg.jp

Research indicates that artemisinin and its derivatives can influence MAPK signaling. nih.govresearchgate.net For instance, in a rat model of kainic acid-induced seizures, artemisinin derivatives were found to inhibit the phosphorylation of ERK1/2, JNK, and p38. researchgate.net The inhibition of JNK and p38 is particularly significant as these pathways are strongly linked to the production of pro-inflammatory cytokines and apoptosis. researchgate.net The activation of JNK and p38 pathways can lead to the translocation of NF-κB to the nucleus, which then regulates the expression of genes involved in inflammation. researchgate.net

Table 1: Overview of MAPK Signaling Pathways

| Pathway | Primary Activators | Key Cellular Functions | Role in Disease |

|---|---|---|---|

| ERK | Growth factors, Mitogens | Proliferation, Differentiation, Survival | Cancer |

| JNK | Stress stimuli, Inflammatory cytokines | Apoptosis, Inflammation, Stress response | Neurodegenerative diseases, Inflammatory disorders |

| p38 | Stress stimuli, Inflammatory cytokines | Apoptosis, Inflammation, Stress response | Neurodegenerative diseases, Inflammatory disorders |

Phosphoinositide 3-kinase/AKT/mTOR (PI3K/AKT/mTOR) Pathway Modulation

The PI3K/AKT/mTOR signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. scientificarchives.comfrontiersin.orgmdpi.com Dysregulation of this pathway is a common feature in many human cancers and other diseases. scientificarchives.commdpi.comnih.gov

This compound and other artemisinin derivatives have been shown to modulate the PI3K/AKT/mTOR pathway. nih.govnih.gov This modulation can occur at various points in the cascade. For example, some artemisinin derivatives have been found to downregulate the mRNA and protein expression of PI3K, AKT, and mTOR, as well as inhibit their phosphorylation. nih.gov The mammalian target of rapamycin (B549165) (mTOR), a key component of this pathway, is a protein kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate a wide range of cellular processes. mdpi.com

Research has demonstrated that dihydroartemisinin (B1670584) can act as an mTOR inhibitor, suppressing the phosphorylation of mTOR and its downstream target S6K1 in human mesangial cells. nih.gov This inhibition of the mTOR pathway can lead to the promotion of autophagy and suppression of cell proliferation. nih.gov The PI3K/AKT/mTOR pathway's role in modulating autophagy is critical, as disruptions in this process are implicated in neurodegenerative diseases where the clearance of abnormal protein aggregates is impaired. nih.gov

Table 2: Key Components of the PI3K/AKT/mTOR Pathway

| Component | Primary Function | Downstream Effects |

|---|---|---|

| PI3K | Phosphorylates phosphoinositides | Activation of AKT |

| AKT | Regulates cell survival and proliferation | Activation of mTOR |

| mTOR | Integrates signals to control cell growth and metabolism | Phosphorylation of S6K1 and 4E-BP1 |

JAK/STAT and NRF2/GPX4 Signaling Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide variety of cytokines and growth factors, playing a key role in the immune system. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting against oxidative damage. frontiersin.org

This compound and its related compounds have been found to influence both the JAK/STAT and NRF2 signaling pathways. nih.govnih.gov For instance, artemisinins have been shown to exert therapeutic effects in models of systemic lupus erythematosus by regulating the Treg/Th17 balance through the Nrf2/HO-1 and Jak/STAT signaling pathways. nih.gov

The Nrf2 pathway is intricately linked with ferroptosis, a form of iron-dependent programmed cell death. frontiersin.orgmdpi.com Nrf2 can regulate genes involved in glutathione (B108866) (GSH) synthesis and iron metabolism, which are crucial for preventing ferroptosis. frontiersin.org Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to detoxify lipid peroxides and is a central regulator of ferroptosis. frontiersin.orgmdpi.com Studies have shown that activation of the Nrf2/GPX4 axis can reduce reactive oxygen species (ROS) and lipid peroxidation, thereby inhibiting ferroptosis. mdpi.com

The JAK/STAT pathway can also influence ferroptosis. Activated STAT3 can increase the expression of hepcidin, a key regulator of iron homeostasis, leading to an inhibition of iron export and potentially promoting ferroptosis. researchgate.net Conversely, activated STAT1 can inhibit subunits of the system Xc- transporter, which is responsible for cystine uptake for GSH synthesis, thereby promoting ferroptosis. researchgate.net

Table 3: Interplay of JAK/STAT and NRF2/GPX4 Pathways

| Pathway | Key Molecules | Cellular Function | Connection to Ferroptosis |

|---|---|---|---|

| JAK/STAT | JAKs, STATs | Immune response, Cell growth | Modulates iron homeostasis and GSH synthesis |

| NRF2/GPX4 | Nrf2, Keap1, GPX4 | Antioxidant defense, Detoxification | Inhibits lipid peroxidation and ferroptosis |

Toll-Like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are a class of proteins that play a fundamental role in the innate immune system by recognizing conserved molecular patterns associated with pathogens. nih.govnih.govfrontiersin.org The activation of TLRs triggers signaling cascades that lead to the induction of inflammatory responses and the activation of the adaptive immune system. nih.govfrontiersin.org

This compound has been implicated in the modulation of TLR signaling. nih.gov The mechanism of action is thought to involve the inhibition of pathways downstream of TLRs, such as the NF-κB and MAPK pathways. researchgate.net TLR signaling is initiated upon the binding of a pathogen-associated molecular pattern (PAMP) to a TLR, leading to the recruitment of adaptor proteins like MyD88 and TRIF. frontiersin.org These adaptors then initiate signaling cascades that culminate in the activation of transcription factors, including NF-κB and interferon regulatory factors (IRFs), which drive the expression of pro-inflammatory cytokines and type I interferons. frontiersin.org

There are ten known TLRs in humans, each recognizing distinct microbial components. nih.gov For example, TLR4 recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, while TLR3 recognizes double-stranded RNA from viruses. nih.govfrontiersin.org The modulation of TLR signaling by this compound could have significant implications for its anti-inflammatory and immunomodulatory effects.

Table 4: Human Toll-Like Receptors and Their Ligands

| TLR | Ligand | Location |

|---|---|---|

| TLR1/2 | Triacyl lipopeptides | Plasma membrane |

| TLR2/6 | Diacyl lipopeptides | Plasma membrane |

| TLR3 | dsRNA | Endosome |

| TLR4 | LPS | Plasma membrane |

| TLR5 | Flagellin | Plasma membrane |

| TLR7/8 | ssRNA | Endosome |

| TLR9 | CpG DNA | Endosome |

Induction of Cellular Processes by this compound

Programmed Cell Death (Apoptosis) in Specific Cell Types

Apoptosis is a highly regulated and essential form of programmed cell death that plays a critical role in tissue homeostasis and development. plos.orgembopress.org Dysregulation of apoptosis is a hallmark of many diseases, including cancer and autoimmune disorders. plos.orgembopress.org this compound and its derivatives have been shown to induce apoptosis in various cell types. researchgate.net

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. embopress.org The intrinsic pathway is triggered by cellular stress and involves the B-cell lymphoma 2 (BCL-2) family of proteins, which regulate the permeabilization of the mitochondrial outer membrane (MOMP). embopress.org

Artemisinin derivatives can induce apoptosis by influencing the balance of pro-apoptotic and anti-apoptotic BCL-2 family proteins. embopress.org For example, some studies have shown that these compounds can decrease the expression of the anti-apoptotic protein BCL-2. embopress.org The induction of apoptosis is a key mechanism underlying the therapeutic effects of these compounds in various disease models.

Table 5: Key Markers of Apoptosis

| Marker | Description | Detection Method |

|---|---|---|

| Annexin V | Binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane | Flow cytometry |

| Caspase Activation | Cleavage and activation of effector caspases (e.g., caspase-3) | Flow cytometry, Western blot |

| Mitochondrial Membrane Potential (Δψm) Collapse | Loss of the electrochemical gradient across the inner mitochondrial membrane | Flow cytometry with potentiometric dyes (e.g., TMRM, JC-1) |

| DNA Fragmentation | Cleavage of DNA into oligonucleosomal fragments | TUNEL assay, Gel electrophoresis |

Autophagy Regulation in Cellular Models

Autophagy is a catabolic process that involves the degradation of cellular components within lysosomes. It is a fundamental process for maintaining cellular homeostasis, and its dysregulation is associated with a range of diseases.

This compound and its derivatives have been shown to regulate autophagy in various cellular models. nih.govfrontiersin.org The mTOR signaling pathway is a key negative regulator of autophagy. nih.gov Inhibition of mTOR by artemisinin derivatives can lead to the induction of autophagy. nih.gov For example, dihydroartemisinin was found to increase the expression of the autophagy-related protein LC3B in IgA nephropathy mesangial cells, indicating an anti-inflammatory and autophagy-promoting effect. nih.gov

In the context of rheumatoid arthritis, artesunate has been shown to stimulate autophagy in cartilage tissue. nih.govfrontiersin.org This regulation of autophagy contributes to the therapeutic effects of these compounds by promoting the clearance of damaged organelles and proteins, thereby reducing cellular stress and inflammation.

Table 6: Key Proteins in Autophagy Regulation

| Protein | Role in Autophagy |

|---|---|

| LC3 (Microtubule-associated protein 1A/1B-light chain 3) | Marker for autophagosomes; involved in autophagosome formation and cargo recognition. |

| Beclin-1 | Part of the class III PI3K complex that initiates autophagosome formation. |

| p62/SQSTM1 | Autophagy receptor that links ubiquitinated cargo to the autophagosome. |

| mTOR | A major negative regulator of autophagy. |

Modulation of Oxidative Stress Responses

This compound (ADART), a derivative of artemisinin, demonstrates significant capabilities in modulating cellular oxidative stress responses. This modulation is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. nih.gov The activation of this pathway by artemisinin and its derivatives, including ADART, leads to the upregulation of a suite of antioxidant and cytoprotective genes, thereby mitigating cellular damage caused by reactive oxygen species (ROS). nih.govfrontiersin.org

The central mechanism involves the transcription factor Nrf2, which, under normal conditions, is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. nih.gov In the presence of oxidative stress or electrophilic compounds like artemisinin derivatives, this interaction is disrupted. This disruption allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.govfrontiersin.org

This binding initiates the transcription of several crucial phase II detoxifying and antioxidant enzymes. nih.gov Key among these are Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov The induction of HO-1 and NQO1 is a hallmark of the activation of the Nrf2/ARE pathway and plays a pivotal role in the antioxidant effects observed with compounds like ADART. nih.govnih.gov Research on related artemisinin derivatives has consistently shown that their ability to protect cells from oxidative damage is linked to the increased expression of these enzymes. nih.gov

The activation of the Nrf2 pathway by artemisinin derivatives can also be influenced by other proteins, such as p62. The p62 protein can compete with Nrf2 for binding to Keap1, leading to the inhibition of Keap1-mediated Nrf2 degradation and thereby promoting Nrf2 activation. frontiersin.org

The consequence of this pathway activation is a bolstered cellular defense system against oxidative stress. This includes the neutralization of excessive ROS, which are highly reactive molecules that can damage lipids, proteins, and DNA, leading to cellular dysfunction and contributing to various pathological states. nih.govmdpi.comwikipedia.org By enhancing the expression of antioxidant enzymes, ADART and related compounds help maintain redox homeostasis.

Table 1: Effect of Artemisinin Derivatives on Nrf2 Pathway Components This table summarizes general findings for artemisinin derivatives, including this compound, based on available research.

| Component | Effect of Artemisinin Derivative Treatment | Mechanism | Key References |

|---|---|---|---|

| Nrf2 | Increased nuclear translocation and stability | Dissociation from Keap1, preventing proteasomal degradation. | frontiersin.org, nih.gov, frontiersin.org |

| Keap1 | Interaction is inhibited | Direct binding by the compound or indirect effects via signaling kinases. | frontiersin.org, frontiersin.org |

| HO-1 | Upregulated expression | Nrf2 binds to ARE in the HO-1 promoter, initiating transcription. | nih.gov, nih.gov |

| NQO1 | Upregulated expression | Nrf2 binds to ARE in the NQO1 promoter, initiating transcription. | nih.gov, nih.gov, isciii.es |

Table 2: Impact of Artemisinin Derivatives on Oxidative Stress Markers This table outlines the typical effects of artemisinin derivatives on common biomarkers of oxidative stress.

| Marker | Description | Typical Effect of Artemisinin Derivative Treatment | Key References |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Highly reactive molecules that cause cellular damage. | Decreased levels. | nih.gov, researchgate.net |

| Malondialdehyde (MDA) | End product of lipid peroxidation. | Decreased levels. | nih.gov, nih.gov |

| Superoxide (B77818) Dismutase (SOD) | Antioxidant enzyme converting superoxide to hydrogen peroxide. | Activity is modulated to enhance antioxidant defense. | nih.gov, xiahepublishing.com |

| Glutathione (GSH) | Major non-enzymatic antioxidant. | Levels are often increased, improving redox balance. | unirioja.es, foliamedica.bg |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dihydroartemisinin |

| Artesunate |

| Heme Oxygenase-1 |

| Kelch-like ECH-associated protein 1 |

| Malondialdehyde |

| NAD(P)H:quinone oxidoreductase 1 |

| Nuclear factor erythroid 2-related factor 2 |

| Superoxide dismutase |

Preclinical Evaluation of Anhydrodehydroartemisinin Efficacy in Disease Models

Research in Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely used animal model for human multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS). nih.govresearchgate.net Research in this area has explored the potential of anhydrodehydroartemisinin to mitigate the key pathological features of the disease.

Studies in EAE-induced mice have demonstrated that this compound can effectively reduce the severity of the disease. nih.govresearchgate.net A key finding is the compound's ability to decrease demyelination in the CNS. nih.govresearchgate.net This is accompanied by a significant reduction in the infiltration of inflammatory cells into the CNS and the peripheral immune system. nih.govresearchgate.net Specifically, a notable decrease in the presence of CD4+ T-cells has been observed in the spinal cords of treated EAE mice. researchgate.net This reduction in cellular infiltration is a critical factor in ameliorating the pathological damage seen in EAE. researchgate.net

The therapeutic effects of this compound in EAE models are closely linked to its ability to modulate the expression of key cytokines and chemokines involved in the inflammatory cascade. nih.govresearchgate.net Research has shown that treatment with this compound leads to a reduction in the serum levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-17A (IL-17A). nih.govresearchgate.net These cytokines are produced by Th1 and Th17 cells, respectively, which are known to play a crucial role in the pathogenesis of EAE. nih.govresearchgate.net

In vitro experiments have further clarified the mechanism, showing that this compound can almost completely inhibit the differentiation of Th17 cells and partially inhibit Th1 cell differentiation. nih.gov This targeted action on key inflammatory cell subsets underscores the compound's potential as a disease-modifying agent. The table below summarizes the observed effects on key inflammatory mediators.

| Cytokine/Chemokine | Effect of this compound | Reference |

| IFN-γ | Reduced serum levels | nih.govresearchgate.net |

| IL-17A | Reduced serum levels | nih.govresearchgate.net |

| Th1 Cells | Partial inhibition of differentiation | nih.gov |

| Th17 Cells | Almost complete inhibition of differentiation | nih.gov |

Attenuation of Demyelination and Central Nervous System Inflammatory Cell Infiltration.

Investigations in Other Autoimmune and Inflammatory Animal Models

The promising results from EAE models have prompted investigations into the efficacy of this compound and related artemisinin (B1665778) derivatives in other animal models of autoimmune and inflammatory diseases.

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disorder that can affect multiple organs, with lupus nephritis being a severe complication. nih.govnih.govnih.gov Animal models, such as the MRL/lpr mouse, are instrumental in studying the pathogenesis of SLE and evaluating potential therapies. researchgate.netredoxis.senih.gov While direct studies on this compound in SLE models are emerging, research on related artemisinin derivatives has shown potential. For instance, some derivatives have been observed to ameliorate symptoms in mouse models of SLE. researchgate.net The mechanisms are thought to involve the modulation of immune responses, including the inhibition of pro-inflammatory pathways. nih.gov

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. wuxibiology.com Animal models of IBD, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS), are used to study the disease and test new treatments. wuxibiology.comnih.gov Research on artemisinin derivatives in experimental colitis models has indicated that these compounds primarily act on the innate immune system, modulating the activity of macrophages and dendritic cells to produce significant anti-inflammatory effects. nih.gov

Rheumatoid arthritis (RA) is a chronic autoimmune disorder characterized by inflammation of the joints, leading to cartilage and bone erosion. nih.gov In animal models of RA, artemisinin and its derivatives have demonstrated the ability to regulate B cell function by inhibiting the formation of germinal centers and the production of autoantibodies. nih.gov Furthermore, derivatives like Dihydroartemisinin (B1670584) (DHA) have been shown to modulate the proliferation and apoptosis of chondrocytes and inhibit the differentiation of osteoclasts, suggesting a potential role in mitigating the joint damage seen in RA. nih.gov

| Disease Model | Key Findings with this compound/Derivatives | Reference |

| Systemic Lupus Erythematosus (SLE) | Amelioration of symptoms in mouse models. | researchgate.net |

| Inflammatory Bowel Disease (IBD) | Modulation of innate immune cells (macrophages, dendritic cells), leading to anti-inflammatory effects. | nih.gov |

| Rheumatoid Arthritis (RA) | Regulation of B cell function, inhibition of autoantibody production, and modulation of chondrocyte and osteoclast activity. | nih.gov |

Inflammatory Bowel Disease (IBD) Models.

In vitro Pharmacological Assays and Cell-Based Studies for Efficacy Screening

The preclinical evaluation of this compound (ADART) has utilized a range of in vitro pharmacological assays and cell-based studies to screen for and characterize its biological efficacy. A significant focus of this research has been on its immunomodulatory properties, particularly its effects on key immune cell populations involved in inflammatory and autoimmune processes.

Cell-based assays have been instrumental in elucidating the mechanism by which ADART exerts its effects. Studies have specifically investigated its impact on the differentiation of naive CD4+ T cells, which are central to adaptive immune responses. In these in vitro experiments, ADART demonstrated a potent ability to modulate the differentiation of T helper (Th) cells, specifically Th1 and Th17 lineages. researchgate.netresearchgate.netfrontiersin.org These cell types are critical drivers of inflammation in various autoimmune diseases. researchgate.net

Research findings indicate that ADART can suppress the differentiation of both Th1 and Th17 cells. researchgate.netfrontiersin.org In one study, ADART almost completely inhibited the differentiation of Th17 cells and partially suppressed Th1 differentiation at a concentration of 10 μM. researchgate.net This inhibitory effect on pro-inflammatory T cell lineages provides a mechanistic basis for its potential therapeutic effects in immune-mediated diseases. researchgate.netfrontiersin.org The screening assays revealed that by preventing the development of these pathogenic T cells, ADART could reduce the production of their associated inflammatory cytokines, such as Interferon-gamma (IFN-γ) from Th1 cells and Interleukin-17A (IL-17A) from Th17 cells. researchgate.net

These in vitro findings have been crucial in identifying ADART as a compound with significant immunomodulatory potential, justifying further investigation in more complex disease models. researchgate.netnih.gov

Table 1: In vitro Efficacy of this compound in Cell-Based Assays

| Assay Type | Cell Type | Concentration | Observed Effect | Reference |

| T-Cell Differentiation | Naive CD4+ T Cells | 10 μM | Almost completely inhibited the differentiation of Th17 cells. | researchgate.net |

| T-Cell Differentiation | Naive CD4+ T Cells | 10 μM | Partially inhibited the differentiation of Th1 cells. | researchgate.net |

| Immunomodulation | CD4+ T Cells | Not Specified | Reduced infiltration of inflammatory cells, including CD4+ IFN-γ+ Th1 cells and CD4+ IL-17A+ Th17 cells, in the central nervous system and peripheral immune system of EAE mice. | researchgate.net |

| Cytokine Inhibition | Splenocytes/Serum | Not Specified | Reduced serum levels of IFN-γ and IL-17A in EAE mice. | researchgate.net |

Broader Biological Activities in Preclinical Research (e.g., Anti-cancer, Anti-fungal)

Beyond its well-documented antimalarial properties, preclinical research has identified broader biological activities for the artemisinin class of compounds, including anti-inflammatory, immunomodulatory, antiviral, and anti-cancer effects. researchgate.netfrontiersin.orgnih.govnih.gov For this compound (ADART) specifically, the most extensively documented broader biological activity in preclinical models is its potent immunomodulatory and anti-inflammatory effect. researchgate.netfrontiersin.orgfrontiersin.org

This activity has been prominently demonstrated in the context of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. researchgate.netresearchgate.netfrontiersin.org In these studies, ADART was shown to effectively reduce the severity of the disease. researchgate.net This therapeutic effect is attributed to its ability to inhibit the differentiation and function of pathogenic Th1 and Th17 cells, which are key mediators of the autoimmune attack on the central nervous system in this model. researchgate.netfrontiersin.org By suppressing these immune cells, ADART reduces inflammation and demyelination. researchgate.net

While the broader family of artemisinin derivatives has been investigated for anti-cancer and anti-fungal activities, specific preclinical data focusing on the efficacy of this compound in these areas are not as extensively reported in the reviewed literature. nih.govfrontiersin.org The primary focus of available preclinical research on ADART has been its significant potential in modulating immune responses relevant to autoimmune and inflammatory conditions. researchgate.netfrontiersin.orgnih.gov

Structure Activity Relationship Sar Studies of Anhydrodehydroartemisinin and Its Analogs

Identification of Key Structural Moieties and Their Contribution to Biological Activity

The biological activity of anhydrodehydroartemisinin is intrinsically linked to specific functional groups and structural features within its complex sesquiterpene lactone framework. Research on artemisinin (B1665778) and its derivatives has consistently highlighted that the endoperoxide bridge is a critical moiety for their pharmacological action. nih.govfrontiersin.org Structural modifications generally aim to preserve this peroxide bridge, as its absence often leads to a loss of activity. frontiersin.org

This compound is distinguished by a key modification in the C and D rings of the artemisinin scaffold, specifically the introduction of a double bond between carbons 9 and 10. researchgate.net This structural alteration is a primary determinant of its unique biological profile, which shifts from potent antimalarial activity to significant immunomodulatory effects. frontiersin.orgresearchgate.net This modification, while retaining the essential peroxide bridge, confers the ability to effectively suppress the differentiation of pathogenic T-cells, such as Th1 and Th17 cells, which is a hallmark of its activity in experimental models of autoimmune diseases. researchgate.net

| Structural Moiety | Description | Contribution to Biological Activity |

|---|---|---|

| Peroxide Bridge (1,2,4-trioxane ring) | The defining feature of the artemisinin class of compounds. nih.gov | Considered essential for the primary biological activity of artemisinin and its derivatives. frontiersin.org |

| Sesquiterpene Lactone Core | The foundational tetracyclic scaffold of the molecule. frontiersin.org | Provides the rigid three-dimensional structure necessary for interaction with biological targets. |

| C9-C10 Double Bond | A key modification that differentiates this compound from other derivatives like dihydroartemisinin (B1670584). researchgate.net | Crucial for its potent immunomodulatory and anti-inflammatory activities, including the inhibition of Th1 and Th17 cell differentiation. researchgate.net |

Rational Design Principles for Optimized Analogs with Enhanced Efficacy or Selectivity

The development of this compound is a product of rational drug design, a strategy that aims to create new molecules with improved therapeutic properties based on an understanding of their SAR. nih.gov The primary goal in modifying the parent artemisinin molecule is often to enhance characteristics such as solubility, bioavailability, and biological efficacy for a specific disease target. frontiersin.org

A core principle in the design of artemisinin analogs, including this compound, is the preservation of the pharmacologically vital endoperoxide bridge while introducing modifications at other sites, such as the C-9 and C-10 positions. nih.govfrontiersin.org The synthesis of derivatives like this compound and SM934 was driven by the goal of creating compounds with high bioavailability and potent, selective immunosuppressive effects, moving beyond the original antimalarial application. researchgate.netnih.gov The introduction of the C9-C10 double bond in this compound exemplifies a successful design strategy to enhance its potency against T-cell-mediated inflammation, thereby optimizing its profile for treating autoimmune disorders. researchgate.netresearchgate.net This targeted modification demonstrates a shift in design focus from cytotoxicity against pathogens to selective modulation of host immune pathways.

Application of Computational and Cheminformatics Approaches to SAR Analysis

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools in modern drug discovery for analyzing SAR. servireach.commdpi.com These approaches use computer simulations to predict the biological activity of compounds and to understand how they interact with their molecular targets. jmchemsci.commdpi.com

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. mdpi.com For this compound and its analogs, a QSAR study would involve generating derivatives with slight structural variations, measuring their anti-inflammatory or immunomodulatory activity, and then building a predictive model based on calculated molecular descriptors. nih.gov Such models can accelerate the drug development process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

Molecular docking simulates the binding of a ligand, such as this compound, to the three-dimensional structure of a protein target. researchgate.net For artemisinin derivatives, relevant targets could include proteins within key inflammatory signaling pathways, like the NF-κB pathway. frontiersin.org Docking studies can help elucidate why certain structural modifications enhance activity and provide a rational basis for designing next-generation analogs with improved target affinity and selectivity. While specific, detailed computational studies for this compound are not widely published, the principles are a standard part of the drug design cascade for such molecules.

| Analog | Structural Modification | Molecular Descriptor (e.g., LogP) | Biological Activity (e.g., IC₅₀ in µM) |

|---|---|---|---|

| Analog 1 | -H at C-11 | 3.5 | 10.2 |

| Analog 2 | -CH₃ at C-11 | 4.0 | 8.5 |

| Analog 3 | -OH at C-11 | 3.1 | 12.1 |

| Analog 4 | -F at C-11 | 3.6 | 9.1 |

Elucidation of Stereochemical Influences on Activity and Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in determining biological activity. libretexts.org Because biological targets such as enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers of a drug. libretexts.orgnih.gov this compound is a chiral molecule possessing multiple stereocenters, a characteristic inherited from its natural precursor, artemisinin.

The specific 3D shape of a molecule is paramount for its ability to bind effectively to its biological target. nih.gov Even minor changes in the orientation of atoms at a single chiral center can lead to a dramatic loss of activity, as the modified isomer may no longer fit correctly into the target's binding site. michberk.com Consequently, one enantiomer or diastereomer of a drug is often significantly more active than its counterparts. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Research

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

A complete ADME profile is fundamental to understanding a drug's disposition within a biological system. These studies, typically conducted in rodent and non-rodent species, characterize the journey of a compound from administration to elimination. fda.gov For Anhydrodehydroartemisinin, specific quantitative data on its ADME properties in animal models are not extensively detailed in current scientific literature.

A typical investigation would involve administering the compound and measuring its concentration over time in plasma, urine, and feces to determine key parameters. fda.gov Such studies for this compound would aim to quantify:

Absorption: The rate and extent to which the compound enters the systemic circulation after administration. Key parameters include bioavailability (F%), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax).

Distribution: How the compound spreads throughout the various tissues and fluids of the body. This is described by the volume of distribution (Vd), which relates the amount of drug in the body to its concentration in the blood or plasma. Studies often assess the extent of plasma protein binding, as only the unbound fraction of a drug is typically free to exert its pharmacological effect. fda.gov

Metabolism: The biotransformation of the parent compound into metabolites, primarily by enzymes in the liver. researchgate.net Identifying the metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoenzymes) is crucial for predicting potential drug-drug interactions.

Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces. The rate of elimination is described by the clearance (CL) and the terminal half-life (t½). mdpi.com

While detailed studies on related artemisinin (B1665778) derivatives like Dihydroartemisinin (B1670584) (DHA) have shown rapid metabolism and complex excretion patterns, including enterohepatic circulation nih.gov, equivalent specific data for this compound are not available to construct a definitive ADME profile.

Utilizing In vitro Models for Pharmacokinetic Parameter Prediction

In vitro models are essential tools in early drug discovery to predict human pharmacokinetics and potential liabilities before extensive animal testing. nih.gov These assays provide data on a compound's intrinsic properties, which can be used in computational models to forecast its in vivo behavior. researchgate.net

Common in vitro assays used for pharmacokinetic profiling include:

Metabolic Stability Assays: These experiments use liver microsomes, S9 fractions, or hepatocytes from preclinical species and humans to determine a compound's susceptibility to metabolic breakdown. wuxiapptec.com The results yield values for intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound and is crucial for predicting in vivo hepatic clearance. researchgate.netwuxiapptec.com

Caco-2 Permeability Assays: The Caco-2 cell line, derived from human colon adenocarcinoma, is used as a model of the intestinal wall to predict a drug's potential for oral absorption. nih.govnih.gov These assays measure the apparent permeability coefficient (Papp) and can identify whether a compound is a substrate for efflux transporters like P-glycoprotein. nih.gov

Plasma Protein Binding: Techniques such as equilibrium dialysis or ultracentrifugation are used to determine the fraction of a drug that binds to plasma proteins like albumin. nih.gov This is a critical parameter as high plasma protein binding can limit the amount of free drug available to act at the target site and to be cleared by metabolism or filtration.

For this compound, specific results from these in vitro assays are not described in the available literature, precluding a detailed prediction of its pharmacokinetic parameters based on these models.

Assessment of Tissue and Organ Exposure in Preclinical Systems

Understanding the extent to which a drug and its metabolites distribute into various tissues is critical for assessing target engagement and potential off-target effects. nih.gov Tissue distribution studies are typically performed in animal models, often using a radiolabeled version of the compound to track its location and concentration in different organs over time. fda.gov

Techniques like Quantitative Whole-Body Autoradiography (QWBA) provide a visual and quantitative map of drug-related material across the entire body. fda.gov This can identify tissues with high drug accumulation and determine if the compound can cross biological barriers, such as the blood-brain barrier. Following QWBA, specific tissues of interest are often collected for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the precise concentrations. mdpi.com

While studies on this compound have shown it to be effective in a mouse model of central nervous system (CNS) autoimmunity researchgate.net, specific data detailing its concentration in the brain, spinal cord, or other organs have not been published. Such data would be invaluable for confirming that the compound reaches its presumed site of action in sufficient quantities to exert the observed immunomodulatory effects.

Correlation of Pharmacokinetic Profiles with Pharmacodynamic Responses in Animal Studies

The ultimate goal of PK/PD modeling is to establish a quantitative relationship between drug exposure and the therapeutic or biological effect. nih.govnih.gov This allows for the optimization of dosing regimens to maximize efficacy.

In preclinical research on this compound, a clear correlation has been established between its administration and significant pharmacodynamic responses in a mouse model of experimental autoimmune encephalomyelitis (EAE), which is a common model for multiple sclerosis. researchgate.net Studies have shown that oral administration of this compound leads to a dose-dependent alleviation of clinical symptoms. uni-konstanz.de This therapeutic effect is correlated with specific immunomodulatory changes. researchgate.net

The key pharmacodynamic responses observed in EAE mice treated with this compound include:

A significant reduction in the infiltration of inflammatory cells into the central nervous system. researchgate.net

A specific decrease in the populations of pathogenic T helper 1 (Th1) and T helper 17 (Th17) cells in both the CNS and the peripheral immune system. researchgate.netuni-konstanz.de

A corresponding reduction in the serum levels of pro-inflammatory cytokines associated with these cells, namely interferon-gamma (IFN-γ) and interleukin-17A (IL-17A). uni-konstanz.de

In vitro experiments confirmed that this compound directly inhibits the differentiation of naive T cells into Th1 and Th17 lineages. researchgate.net

Although a direct, quantitative PK/PD model linking specific plasma or CNS concentrations of this compound to the magnitude of these cellular and clinical responses has not been published, the existing data strongly support a qualitative relationship: the presence of the drug leads to a beneficial immunomodulatory effect and amelioration of disease.

Table of Pharmacodynamic Effects of this compound in EAE Mouse Model

The following table summarizes the key pharmacodynamic findings from preclinical studies. Data is based on research by Lv et al. researchgate.netuni-konstanz.de

| Pharmacodynamic Parameter | Observation in Treated Group vs. Control | Implication |

| Clinical EAE Score | Significantly reduced | Amelioration of disease severity |

| CNS Inflammatory Infiltrates | Significantly reduced | Decreased neuroinflammation |

| Th1 Cells (CD4+ IFN-γ+) | Percentage reduced in CNS and periphery | Inhibition of a key pathogenic cell type |

| Th17 Cells (CD4+ IL-17A+) | Percentage reduced in CNS and periphery | Inhibition of a key pathogenic cell type |

| Serum IFN-γ Level | Significantly reduced | Systemic reduction of pro-inflammatory cytokine |

| Serum IL-17A Level | Significantly reduced | Systemic reduction of pro-inflammatory cytokine |

Advanced Analytical Methodologies for Anhydrodehydroartemisinin Research

Development and Validation of Chromatographic Techniques (e.g., HPLC) for Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of anhydrodehydroartemisinin in various biological matrices such as plasma, serum, and tissue homogenates. resolvemass.canih.gov The development of a robust HPLC method involves several critical steps to ensure accuracy, sensitivity, and reproducibility. ejgm.co.uk

A typical HPLC method for this compound would employ a reversed-phase column, such as a C18 column, which is effective for separating moderately non-polar compounds like sesquiterpene lactones. nih.govscispace.com The mobile phase, a mixture of solvents like acetonitrile, methanol (B129727), and water, is carefully optimized to achieve good separation of the analyte from endogenous components in the biological matrix. ejgm.co.ukscispace.com Detection is commonly performed using an ultraviolet (UV) detector at a specific wavelength where this compound exhibits maximum absorbance. ejgm.co.uk

Method validation is a critical aspect, performed in accordance with international guidelines to ensure the reliability of the analytical data. ejgm.co.ukresearchgate.net Key validation parameters include:

Linearity and Range : This establishes the concentration range over which the detector response is directly proportional to the analyte concentration. chromatographyonline.com A calibration curve is generated by plotting the peak areas against a series of known concentrations, and the correlation coefficient (R²) should ideally be greater than 0.999. ejgm.co.ukresearchgate.net

Precision and Accuracy : Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of the measured value to the true value. chromatographyonline.com These are assessed at different concentration levels and should meet predefined acceptance criteria, typically with a relative standard deviation (RSD) of less than 2% for precision and recovery values within 80-120% for accuracy. scispace.comchromatographyonline.com

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net

Specificity : This ensures that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. scispace.comchromatographyonline.com

Robustness : The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) is evaluated. ejgm.co.uk

The presence of a "matrix effect," where components of the biological sample interfere with the ionization of the analyte, is a significant challenge in bioanalysis. chromatographyonline.comnih.govsannova.net This can lead to either suppression or enhancement of the analytical signal, affecting the accuracy of quantification. nih.gov To mitigate this, various strategies are employed, including selective sample pretreatment to remove interfering substances and the use of an internal standard. chromatographyonline.com

Table 1: Typical HPLC Method Parameters for this compound Quantification

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile, Methanol, and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Application of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Metabolite Identification

While HPLC is excellent for quantification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive structural confirmation of this compound and the identification of its metabolites. nih.gov

Mass Spectrometry (MS) provides highly sensitive and specific information about the molecular weight and structure of a compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. resolvemass.canih.gov High-resolution mass spectrometry can determine the elemental composition of this compound, confirming its molecular formula. nih.gov Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting fragment ions to elucidate the compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for de novo structure elucidation. nih.gov One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. embrapa.br Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal connectivity between atoms, allowing for the complete assignment of the molecular structure. nih.govplos.org NMR is also crucial for identifying metabolites by comparing the spectra of the parent drug with those of its metabolic products. nih.govmt.gov

For metabolite identification, biological samples (e.g., urine, plasma) are analyzed after administration of this compound. The combination of LC-MS/MS and NMR allows for the separation and structural characterization of even minor metabolites. nih.gov

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Interpretation |

| High-Resolution MS | Provides exact mass | Confirms molecular formula (C₁₅H₂₂O₄). lgcstandards.com |

| MS/MS | Characteristic fragmentation pattern | Elucidates structural features. |

| ¹H NMR | Chemical shifts and coupling constants | Defines the proton environment and their spatial relationships. |

| ¹³C NMR | Chemical shifts | Identifies the number and type of carbon atoms. |

| 2D NMR (COSY, HSQC) | Correlation peaks | Establishes the connectivity between protons and carbons, confirming the complete structure. |

Implementation of Advanced Spectroscopic Methods for Mechanistic Insights and Binding Studies

To understand how this compound exerts its biological effects, advanced spectroscopic techniques are employed to gain mechanistic insights and study its binding interactions with molecular targets. uni-regensburg.dewiley.com

Infrared (IR) spectroscopy , particularly when combined with computational methods, can provide structural information about reactive intermediates and the nature of chemical bonds. nih.govd-nb.info Techniques like cryogenic IR spectroscopy can be used to characterize transient species that may be involved in the compound's mechanism of action. nih.gov

UV-Visible (UV-Vis) spectroscopy can be used to monitor reactions and study the electronic properties of the molecule and its intermediates. uni-regensburg.denih.gov

Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding interactions. Changes in the fluorescence properties of a target molecule (e.g., a protein) upon binding of this compound can provide information about the binding affinity and stoichiometry.

Native mass spectrometry is an emerging technique for studying non-covalent protein-ligand interactions. nih.gov It allows for the direct observation of the complex formed between a protein and this compound, providing information on binding stoichiometry and relative binding affinities. nih.gov

These advanced methods, often used in combination, provide a detailed picture of the molecular interactions and chemical transformations that underlie the biological activity of this compound. wiley.comnih.gov

Methodologies for Purity Assessment and Characterization of Research Batches

Ensuring the purity and consistency of research batches of this compound is paramount for the reliability and reproducibility of experimental results. mdpi.com A combination of analytical techniques is used for comprehensive characterization.

HPLC is a primary tool for purity assessment. A high-purity sample should show a single major peak, with any impurities being well-separated and quantifiable. lgcstandards.com A typical purity specification for a research-grade compound is often ≥98%. lgcstandards.com

NMR spectroscopy is used to confirm the identity and structural integrity of the compound in each batch. lgcstandards.com The NMR spectrum should be consistent with the established structure and free from significant impurity signals.

Mass spectrometry confirms the molecular weight of the compound. lgcstandards.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for a quick assessment of purity and to monitor the progress of synthesis. researchgate.net A pure compound should ideally show a single spot on the TLC plate. researchgate.net

The characterization of different research batches should be systematic to identify any potential variability. mdpi.com This includes documenting the appearance, solubility, and spectroscopic data for each batch. lgcstandards.com Any significant differences between batches could indicate issues with synthesis or degradation and may impact experimental outcomes. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues for Anhydrodehydroartemisinin

Discovery of Novel Molecular Targets and Therapeutic Pathways

Current research indicates that Anhydrodehydroartemisinin attenuates experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells. researchgate.netresearchgate.net Studies have shown that ADART can reduce the infiltration of inflammatory cells, including CD4+ IFN-γ+ Th1 cells and CD4+ IL-17A+ Th17 cells, in the central nervous system (CNS) and peripheral immune system in EAE mouse models. researchgate.netresearchgate.net The serum levels of key cytokines associated with these cells, IFN-γ and IL-17A, were also reported to be reduced. researchgate.netresearchgate.net In vitro, ADART has demonstrated an almost complete inhibition of Th17 differentiation and a partial inhibition of Th1 differentiation at a concentration of 10 μM. researchgate.netresearchgate.net

While these findings point to a clear effect on T-cell subsets, the precise molecular targets within these cells that ADART interacts with are not fully elucidated. Future research should prioritize the identification of these specific binding partners. The broader family of artemisinin (B1665778) derivatives is known to interact with a wide array of signaling pathways, including NF-κB, PI3K/Akt, JAK/STAT, and MAPK, to exert their pharmacological effects. tandfonline.comnih.gov A network pharmacology study on the parent compound, artemisinin, suggested its therapeutic effects may involve the IL-17 signaling pathway, HIF-1 signaling pathway, and apoptosis, among others. nih.gov

Future investigations should employ advanced techniques to map the interactome of ADART.

Potential Research Approaches:

Proteomics and Affinity Chromatography: Utilising ADART-based molecular probes to pull down and identify binding proteins from immune cell lysates.

Network Pharmacology and Systems Biology: Expanding on preliminary studies of artemisinin to create a detailed map of the pathways specifically modulated by ADART. nih.gov This could uncover novel nodes of intervention and explain the compound's influence on cell differentiation.

Kinase and Phosphatase Screening: Performing broad-panel screens to determine if ADART directly inhibits or activates key enzymes involved in T-cell signaling cascades.

| Research Area | Current Findings (ADART & Derivatives) | Future Research Focus for ADART | Potential Pathways to Investigate nih.gov |

| Cellular Targets | Inhibits Th1 and Th17 cell differentiation. researchgate.netnih.gov | Identification of direct intracellular binding proteins. | - |

| Signaling Pathways | General artemisinin derivatives affect NF-κB, PI3K/Akt, JAK/STAT, MAPK. tandfonline.comnih.gov | Elucidation of ADART's specific impact on these and other pathways. | IL-17 Signaling, HIF-1 Signaling, PI3K-Akt Signaling, MAPK Signaling |

| Cytokine Modulation | Reduces serum IFN-γ and IL-17A in EAE models. researchgate.netresearchgate.net | Understanding the upstream mechanism leading to reduced cytokine production. | - |

Development and Application of More Physiologically Relevant Preclinical Models

The majority of immunomodulatory research on this compound has been conducted using the experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics certain pathological features of multiple sclerosis. researchgate.netresearchgate.netresearchgate.netnih.gov While the EAE model has been invaluable for demonstrating ADART's ability to suppress neuroinflammation, it represents only one type of autoimmune pathology. researchgate.net The translation of findings from preclinical models to human biology is a significant challenge, often due to physiological differences between species and the complexity of human diseases. transcurebioservices.comnih.gov

To gain a more comprehensive understanding of ADART's effects, future research must incorporate a wider array of more physiologically relevant preclinical models. This includes moving beyond murine models where possible and adopting advanced in vitro systems that better replicate human tissue architecture and function. mdpi.com

Future Preclinical Model Development:

Humanized Mouse Models: Employing mice engrafted with human immune cells ("HIS" mice) could provide more accurate insights into how ADART affects human T-cell differentiation and function. transcurebioservices.commdpi.com

Organ-on-a-Chip Platforms: Using microfluidic devices that model human tissues, such as a "gut-on-a-chip" or a "neurovascular-unit-on-a-chip," could allow for the study of ADART's effects on tissue-specific inflammation and barrier function in a human context. mdpi.com

Diverse Autoimmune Models: Testing ADART in other preclinical animal models that represent different autoimmune conditions, such as collagen-induced arthritis (CIA) for rheumatoid arthritis or lupus-prone MRL/lpr mice for systemic lupus erythematosus, would broaden the scope of its potential research applications. nih.gov

| Current Model | Primary Application | Limitations | Proposed Future Models | Potential Advantages |

| EAE Mouse Model | Studying neuroinflammation (MS-like pathology). researchgate.netresearchgate.net | Limited to one disease type; murine physiology differs from human. transcurebioservices.comnih.gov | Humanized (HIS) Mice | More relevant for studying effects on the human immune system. mdpi.com |

| - | - | - | Organ-on-a-Chip Systems | Replicates human tissue-specific physiology and pathophysiology. mdpi.com |

| - | - | - | Other Autoimmune Models (e.g., CIA, MRL/lpr) | Tests applicability across a broader range of autoimmune conditions. nih.gov |

Investigation of Synergistic Effects in Combination with Other Research Compounds in Preclinical Settings

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of research in phytomedicine and natural product development. nih.govnih.gov For artemisinin derivatives, combination strategies have been explored, such as co-loading artesunate (B1665782) with lumefantrine (B1675429) in nanocarriers to enhance antimalarial activity. tandfonline.com

This approach remains largely unexplored for the immunomodulatory properties of this compound. Future preclinical studies should investigate whether ADART can act synergistically with other research compounds used in the context of autoimmune or inflammatory models. Identifying such synergies could be valuable for experimental designs aimed at maximizing a biological effect while using lower concentrations of the individual agents.

Potential Combination Studies:

Pairing with Standard Immunosuppressants: In preclinical models, ADART could be combined with established immunosuppressive agents (e.g., methotrexate, cyclophosphamide) to determine if it can enhance their effects or allow for a reduction in their concentration to achieve a similar outcome. tandfonline.com

Combination with Other Natural Products: Investigating combinations of ADART with other bioactive natural compounds known for their anti-inflammatory properties could reveal novel synergistic interactions.

High-Throughput Screening: Utilising high-throughput technologies to screen libraries of compounds in combination with ADART could systematically identify synergistic pairs for further investigation. nih.gov

Advancement of Theoretical Frameworks and Computational Modeling in Drug Discovery and Design

Computational modeling and simulation are increasingly vital tools in drug discovery, offering the ability to predict compound behavior, optimize structures, and understand complex biological interactions without the need for extensive physical experiments. srce.hrmdic.org These in silico methods can streamline the research process by identifying the most promising avenues for laboratory investigation. srce.hr

For this compound, computational approaches can be applied to deepen the understanding of its mechanism of action and to guide the design of future derivatives. A network pharmacology study has already been used to predict targets for the parent compound artemisinin. nih.gov

Future Computational Approaches:

Molecular Docking and Dynamics: Performing simulations to model the interaction of ADART with its putative biological targets (e.g., kinases, transcription factors). This can help visualize binding modes and predict binding affinities, guiding further biochemical validation.

Quantum Mechanical Simulations: Using these models to understand the electronic structure of ADART and the reactivity of its endoperoxide bridge, which is thought to be crucial for the activity of artemisinin-class compounds. srce.hr

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing computational models to simulate the absorption, distribution, metabolism, and excretion (ADME) properties of ADART in biological systems, which can help in designing more effective in vivo experiments. srce.hr

Quantitative Structure-Activity Relationship (QSAR): Building models that correlate the structural features of ADART and related derivatives with their observed biological activity (e.g., inhibition of Th17 differentiation) to inform the design of novel analogues with enhanced potency or specificity.

Prospects for Targeted Delivery Systems and Nanotechnology Applications in Research Models

A significant challenge for artemisinin and its derivatives in experimental research is their limited pharmacological properties, which include poor water solubility, a short in vivo half-life, and low bioavailability. nih.govnih.gov These limitations can hinder their effectiveness in preclinical models. Nanotechnology offers a powerful solution by encapsulating compounds in various nanocarriers to improve their stability, solubility, and delivery to specific biological sites. tandfonline.commdpi.com

The application of nanotechnology to this compound is a promising and largely unexplored research avenue. Developing targeted delivery systems for ADART could significantly enhance its efficacy in research models, particularly for diseases affecting specific organs like the central nervous system.

Potential Nanotechnology-Based Delivery Systems:

Liposomes: Encapsulating ADART in liposomes, potentially PEGylated to increase circulation time, could improve its delivery and release characteristics, as has been shown for other artemisinin derivatives. tandfonline.com

Polymeric Nanoparticles: Formulating ADART into polymeric nanoparticles can offer controlled, sustained release and improve stability. nih.gov pH-responsive polymers could be used to trigger release in the acidic microenvironments associated with inflammation. nih.gov

Nanostructured Lipid Carriers (NLCs): These carriers are effective for lipophilic compounds and have been used to improve the efficacy of artemisinin derivatives in preclinical models. tandfonline.commdpi.com

Targeted Nanoparticles: Functionalizing the surface of these nanocarriers with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on inflamed tissues or specific immune cells could enable targeted delivery of ADART, concentrating its action where it is needed most in a research model. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Anhydrodehydroartemisinin, and how can purity and structural integrity be confirmed?

- Methodological Answer : Synthesis typically involves derivatization of artemisinin precursors under controlled dehydration conditions. Purity should be verified using HPLC (≥95% purity threshold) and structural confirmation via NMR (e.g., characteristic peaks at δ 5.68 ppm for endoperoxide protons) and mass spectrometry (m/z 298.3 [M+H]+). Reproducibility requires detailed documentation of solvent systems, reaction temperatures, and purification steps, as emphasized in experimental reporting guidelines .

Q. Which in vitro assays are most effective for evaluating this compound’s immunomodulatory activity?

- Methodological Answer : Use T-cell differentiation assays (e.g., murine CD4+ T-cells polarized toward Th17 lineages) with flow cytometry analysis of RORγt+ cells. Quantify IL-17A and IFN-γ via ELISA to assess cytokine inhibition. Dose-response curves (0.1–10 μM) should include positive controls (e.g., cyclosporine A) to validate assay sensitivity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?